molecular formula C9H16BrNO B1375154 2-bromo-N-(cyclohexylmethyl)acetamide CAS No. 895244-78-7

2-bromo-N-(cyclohexylmethyl)acetamide

Cat. No.: B1375154
CAS No.: 895244-78-7
M. Wt: 234.13 g/mol
InChI Key: REBBVMCUZYBHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(cyclohexylmethyl)acetamide is an organic compound with the molecular formula C9H16BrNO. It is a brominated acetamide derivative, characterized by the presence of a bromine atom attached to the acetamide group and a cyclohexylmethyl substituent. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(cyclohexylmethyl)acetamide typically involves the bromination of N-(cyclohexylmethyl)acetamide. One common method includes the reaction of N-(cyclohexylmethyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(cyclohexylmethyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form N-(cyclohexylmethyl)acetamide by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding N-oxide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like ethanol or methanol, with nucleophiles such as sodium azide or potassium thiocyanate.

    Reduction Reactions: Conducted in anhydrous conditions using reducing agents like lithium aluminum hydride in tetrahydrofuran.

    Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Major Products Formed

    Substitution Reactions: Formation of substituted acetamides.

    Reduction Reactions: Formation of N-(cyclohexylmethyl)acetamide.

    Oxidation Reactions: Formation of N-oxide derivatives.

Scientific Research Applications

2-Bromo-N-(cyclohexylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(cyclohexylmethyl)acetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetamide: Lacks the cyclohexylmethyl substituent, making it less sterically hindered.

    N-(Cyclohexylmethyl)acetamide: Does not contain the bromine atom, resulting in different reactivity.

    2-Chloro-N-(cyclohexylmethyl)acetamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

2-Bromo-N-(cyclohexylmethyl)acetamide is unique due to the presence of both the bromine atom and the cyclohexylmethyl substituent. This combination imparts distinct reactivity and steric properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-bromo-N-(cyclohexylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBBVMCUZYBHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(cyclohexylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(cyclohexylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-(cyclohexylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-(cyclohexylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-(cyclohexylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-(cyclohexylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.